4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium
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Overview
Description
CAY10562, formally known as 4-phenyl-1,3,2-oxathiazol-3-ium-5-olate, is a pH-controlled nitric oxide donor. This compound is part of a new class of S-nitrosothiol species that act as nitric oxide donors under acidic conditions. It is known for its ability to decompose with a half-life of 6 minutes in 0.1 M phosphate buffer at pH 5.0 and 37°C .
Preparation Methods
The synthesis of CAY10562 involves the formation of the 1,3,2-oxathiazol-3-ium-5-olate ring. The synthetic route typically includes the reaction of a phenyl-substituted thiourea with an appropriate oxidizing agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
CAY10562 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, particularly involving the phenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
CAY10562 has a wide range of scientific research applications:
Chemistry: Used as a nitric oxide donor in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly in relation to nitric oxide signaling.
Medicine: Investigated for potential therapeutic applications due to its ability to release nitric oxide under controlled conditions.
Industry: Utilized in the development of nitric oxide-releasing materials and compounds.
Mechanism of Action
The mechanism of action of CAY10562 involves the controlled release of nitric oxide under acidic conditions. This release is facilitated by the decomposition of the S-nitrosothiol group within the compound. The nitric oxide then interacts with various molecular targets and pathways, including the relaxation of smooth muscle cells and modulation of vascular tone .
Comparison with Similar Compounds
CAY10562 is unique due to its pH-controlled nitric oxide release mechanism. Similar compounds include:
S-nitrosoglutathione (GSNO): Another S-nitrosothiol that releases nitric oxide.
S-nitroso-N-acetylpenicillamine (SNAP): Known for its nitric oxide-donating properties.
Properties
Molecular Formula |
C8H5NO2S |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
4-phenyl-1-oxa-3λ4-thia-2-azacyclopenta-2,3-dien-5-one |
InChI |
InChI=1S/C8H5NO2S/c10-8-7(12-9-11-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
LIAZLXDEPKYEDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=S=NOC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=NOC2=O |
Synonyms |
4-phenyl-1,3,2-Oxathiazolylium-5-olate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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